N1-(furan-2-ylmethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Overview
Description
N1-(furan-2-ylmethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound featuring a furan ring, an oxazinan ring, and a mesitylsulfonyl group
Scientific Research Applications
Catalytic Activity in Chemical Synthesis
N,N'-Bis(furan-2-ylmethyl)oxalamide and its derivatives demonstrate significant efficacy in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This catalytic activity facilitates the coupling of a wide range of (hetero)aryl bromides with various amines at relatively low temperatures and catalyst loadings, enabling the synthesis of pharmaceutically relevant building blocks with high selectivity. This method provides an efficient and cost-effective approach to synthesizing complex molecules, highlighting the compound's utility in organic synthesis (Bhunia, Kumar, & Ma, 2017).
Development of High-Performance Energetic Materials
The structural motif of furan and its nitrogen-rich derivatives, including those similar to N1-(furan-2-ylmethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, has been explored for the assembly of diverse N-O building blocks leading to high-performance energetic materials. These compounds exhibit high density, good thermal stability, and excellent detonation properties, making them suitable for potential applications as energetic materials. The design strategy focuses on introducing azoxy N-oxide functionality into the furazan backbone, achieving a straightforward and cost-effective synthesis route for materials with superior energetic properties (Zhang & Shreeve, 2014).
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the biological activities of similar furan derivatives, it could be interesting to investigate the potential biological activities of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(furan-2-ylmethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through the reaction of an appropriate amine with an aldehyde or ketone under acidic conditions to form an imine, followed by cyclization.
Attachment of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation, where mesitylene is reacted with sulfur trioxide or chlorosulfonic acid to form mesitylsulfonyl chloride, which is then reacted with the oxazinan derivative.
Formation of the Oxalamide Linkage: The final step involves the reaction of the furan-2-ylmethylamine with the mesitylsulfonyl oxazinan derivative in the presence of oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically forming furan-2,5-dione derivatives.
Reduction: The oxazinan ring can be reduced to form the corresponding amine.
Substitution: The mesitylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
- Substitution
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O6S/c1-14-10-15(2)19(16(3)11-14)31(27,28)24-7-5-9-30-18(24)13-23-21(26)20(25)22-12-17-6-4-8-29-17/h4,6,8,10-11,18H,5,7,9,12-13H2,1-3H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEKKFGTLOUOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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